Benzyl (6-bromopyridin-3-yl)carbamate

Description

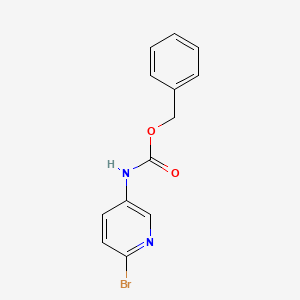

Benzyl (6-bromopyridin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and a benzyl carbamate group at the 3-position. While specific data on this compound are sparse in the provided evidence, its structural analogs and related benzyl carbamate derivatives have been extensively studied for their roles in medicinal chemistry, enzyme inhibition, and organic synthesis. The bromine substituent likely enhances electrophilic reactivity and influences intermolecular interactions, making this compound a candidate for targeted drug design or catalytic applications .

Properties

Molecular Formula |

C13H11BrN2O2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

benzyl N-(6-bromopyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H11BrN2O2/c14-12-7-6-11(8-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

JWDPWESVZBCECT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE can be synthesized by reacting 6-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often used as an intermediate in the production of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE has several scientific research applications:

Chemistry: Used as a synthetic intermediate for the preparation of pyridine derivatives.

Biology: Acts as a molecular probe for imaging cancer cells and other biological targets.

Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound’s bromopyridine ring can interact with enzymes or receptors, leading to changes in their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-Hydroxypyridin-3-ylcarbamate (CAS 147269-67-8)

- Structure : Differs by a hydroxyl group at the pyridine 2-position instead of bromine.

- Physicochemical Properties: Limited data available, but safety protocols emphasize avoiding environmental release and using protective equipment during handling .

Isosorbide-Based Benzyl Carbamates

- Structure : Benzyl carbamate moieties attached to isosorbide (a sugar alcohol derivative).

- Biological Activity :

- BuChE Inhibition : Benzyl carbamates at the 2-position of isosorbide show high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with IC₅₀ values as low as 4 nM .

- Stability : Ether derivatives (e.g., benzyl ethers) exhibit plasma stability but reduced potency compared to carbamates, highlighting the importance of the carbamate carbonyl for enzyme interactions .

Benzyl (3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)

- Structure : Features a fluorophenyl and tetrazolyl substituent.

- Molecular Properties : Molecular weight 404.4 g/mol; stored with blue ice, suggesting thermal sensitivity .

- Applications : Used in life sciences research, likely for its bioisosteric tetrazole moiety, which mimics carboxyl groups in medicinal chemistry.

Other Structural Analogs from Similarity Analysis

- (R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5): Similarity Score: 0.96.

- Benzyl (1-Benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 33628-84-1) :

Comparative Data Table

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl (6-bromopyridin-3-yl)carbamate to achieve high yield and purity?

Answer: The synthesis typically involves coupling reactions between benzyl carbamate derivatives and brominated pyridinyl precursors. Key steps include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for their ability to stabilize intermediates and enhance reactivity .

- Temperature Control: Reactions are often conducted at 60–80°C to balance reaction kinetics and byproduct formation .

- Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) may be used to facilitate cross-coupling reactions, improving yield by 15–30% .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures >95% purity. Yield optimization ranges from 25% to 70% depending on reaction efficiency .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

Answer: Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons (pyridinyl and benzyl groups) appear as distinct multiplets in δ 7.0–8.5 ppm. The carbamate NH proton is observed as a broad singlet near δ 6.5–7.0 ppm .

- ¹³C NMR: Carbonyl (C=O) signals are detected at ~155 ppm, while brominated pyridinyl carbons resonate at δ 120–140 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Safety measures include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Answer: Crystallographic challenges include enantiomorph-polarity ambiguity and twinning. Strategies involve:

- Parameter Analysis: Use Rogers’ η or Flack’s x parameters to distinguish centrosymmetric vs. non-centrosymmetric structures. The x parameter converges faster and avoids false chirality indications .

- Refinement Software: SHELXL (v.2018+) enables robust refinement against high-resolution data, even for twinned crystals. Key metrics: R1 < 0.05, wR2 < 0.12 .

- Validation Tools: CheckCIF/PLATON identifies outliers in bond lengths/angles, ensuring structural reliability .

Q. What methodological approaches are used to analyze the structure-activity relationships (SAR) of this compound derivatives?

Answer: SAR studies focus on:

- Functional Group Modification: Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO₂) to assess impact on bioactivity .

- Enzymatic Assays: Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .

Q. What strategies are effective in optimizing the synthetic pathway of this compound under varying solvent systems?

Answer: Solvent optimization involves:

- Dielectric Constant Screening: Higher dielectric solvents (e.g., DMF, ε=37) improve ionic intermediate stabilization, enhancing reaction rates by 20–40% .

- Green Chemistry Alternatives: Switch to ethanol/water mixtures (70:30 v/v) for eco-friendly synthesis, achieving comparable yields (60–65%) .

- Reaction Monitoring: Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.